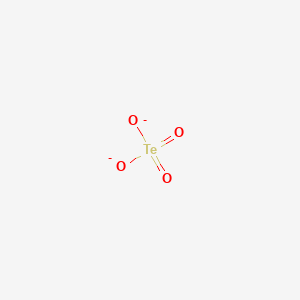

Tellurate

Overview

Description

Tellurate is a tellurium oxoanion. It is a conjugate base of a hydrogenthis compound.

Scientific Research Applications

Biochemical and Biological Applications

- Protein Study and Heavy Atom Incorporation : Tellurium, particularly in the form of tellurium methionine, offers a new approach for adding heavy atoms to proteins, aiding in their structural analysis (Ba et al., 2010).

- Antibiotic Properties and Enzyme Inhibitors : The antibiotic characteristics of tellurates, such as tellurite, are being re-explored for potential applications in antibiotics and anticancer drug design, owing to emerging insights into tellurium's biochemical mechanisms of cytotoxicity (Ba et al., 2010).

- Biological Effects of Derivatives : The varied biological effects of elemental tellurium and its inorganic and organic derivatives, including their use in microbiology, antioxidant effects of organotellurides, and the immunomodulatory effects of non-toxic inorganic telluranes, are under research (Cunha et al., 2009).

Mineralogical and Environmental Applications

- Study of Rare Minerals : Tellurates are rare minerals, and their study, such as in the case of kuranakhite and yecoraite, provides insights into the mineral's structure and composition using techniques like Raman spectroscopy (Frost & Keeffe, 2009).

- Environmental Detoxification and Recovery : Research on salt-tolerant tellurate-reducing bacteria in marine environments indicates potential applications in environmental detoxification and recovery of tellurium from industrial and mining wastewater (Horiike et al., 2019).

Physical and Chemical Properties

- Semiconductor and Optical Applications : The unique optical and semiconductor properties of tellurates, like cadmium telluride nanoparticles, are being utilized in imaging, diagnosis, and the development of optical materials and devices (Ba et al., 2010).

- Tellurium in Glasses : this compound glasses, especially when doped with heavy metal oxides or rare earth oxides, are of great interest due to their impact on the optical and physical properties of these materials (Culea et al., 2012).

Miscellaneous Applications

- Hydrometallurgical Route for Tellurium Production : An improved hydrometallurgical process for tellurium production involves the use of sodium this compound as an intermediate, showcasing the practical applications in extracting high-purity tellurium (Robles-Vega et al., 2009).

- Oxidizing Agent in Chemical Synthesis : Sodium tellurite is noted for its role as a mild and selective oxidizing agent for thiols, underlining its chemical utility in synthesis processes (Suzuki et al., 1992).

Properties

CAS No. |

53112-54-2 |

|---|---|

Molecular Formula |

O4Te-2 |

Molecular Weight |

191.6 g/mol |

IUPAC Name |

tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

InChI Key |

XHGGEBRKUWZHEK-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-] |

Canonical SMILES |

[O-][Te](=O)(=O)[O-] |

| 53112-54-2 | |

Synonyms |

tellurate tellurite tellurite anion tellurous acid tellurous acid, 127Te-labeled cpd tellurous acid, 129Te-labeled cpd TeO3(2-) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)